(R)-5-Cyclohexyl-morpholin-3-one
Description
(R)-5-Cyclohexyl-morpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring fused with a ketone group at position 3 and a cyclohexyl substituent at position 3. Its stereochemistry (R-configuration at the cyclohexyl-bearing carbon) is critical for its biological activity and interaction with target proteins, particularly in central nervous system (CNS) and metabolic pathways. The compound’s lipophilic cyclohexyl group enhances membrane permeability, while the morpholinone core provides structural rigidity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(5R)-5-cyclohexylmorpholin-3-one |
InChI |
InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m0/s1 |
InChI Key |
DAJWSYDQLKSMNK-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COCC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)C2COCC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-5-Cyclohexyl-morpholin-3-one with morpholinone derivatives and related heterocycles, focusing on structural features, physicochemical properties, and biological relevance.
Morpholinone Derivatives with Aryl Substituents
- Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one): Structural Differences: Unlike this compound, Aprepitant derivatives feature trifluoromethylphenyl and fluorophenyl groups, enhancing their affinity for neurokinin-1 (NK1) receptors. The morpholinone ring in Aprepitant is functionalized with a triazole moiety, increasing hydrogen-bonding capacity . Biological Impact: Aprepitant’s fluorinated aryl groups improve metabolic stability and CNS penetration, whereas the cyclohexyl group in this compound offers moderate lipophilicity (cLogP ~2.8 vs.
Morpholinones with Aliphatic Substituents
- 5-Ethyl-morpholin-3-one: Substituent Effects: Replacing cyclohexyl with ethyl reduces steric bulk, lowering molecular weight (MW: 169 vs. 225 for the cyclohexyl analog) but diminishing binding to G-protein-coupled receptors (GPCRs) due to weaker hydrophobic interactions. Solubility: Ethyl-substituted morpholinone exhibits higher aqueous solubility (LogS: -1.5 vs. -2.9 for the cyclohexyl analog), making it less suitable for CNS targets requiring blood-brain barrier penetration.
Heterocyclic Analogs with Thiophene Cores
- Thiophene-based Compounds (e.g., 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone): Core Differences: Thiophene analogs lack the morpholinone oxygen, reducing polarity and altering electron distribution. The cyano and amino groups in these compounds enhance π-π stacking and kinase inhibition, unlike the cyclohexyl-morpholinone’s GPCR modulation . Synthetic Routes: Thiophene derivatives are synthesized via sulfur-mediated cyclization (e.g., using malononitrile or ethyl cyanoacetate), whereas this compound typically requires asymmetric catalysis to achieve enantiomeric purity .
Physicochemical and Pharmacokinetic Data
Preparation Methods
Epoxide Ring-Opening and Cyclization
In a representative procedure, (R)-epichlorohydrin is reacted with a cyclohexylamine derivative under basic conditions to form a chlorohydrin intermediate. Subsequent cyclization using agents such as potassium carbonate or sodium hydride yields the morpholinone core. For example, treatment of 4-cyclohexylaniline with (R)-epichlorohydrin in tetrahydrofuran (THF) at 60°C generates 5-cyclohexyl-3-chloro-2-hydroxypropylamine, which undergoes intramolecular cyclization to form the target compound.
Key Reaction Conditions:
-
Base: K₂CO₃, NaH, or triethylamine
-
Temperature: 60–80°C
Nucleophilic Substitution at the 5-Position of Morpholin-3-one
Introducing the cyclohexyl group via nucleophilic substitution on a preformed morpholinone scaffold is a modular strategy. This method leverages halogenated intermediates, such as 5-chloromethyl-morpholin-3-one, which undergo substitution with cyclohexyl nucleophiles.
Grignard and Organozinc Reagents
Reaction of 5-chloromethyl-morpholin-3-one with cyclohexylmagnesium bromide in dry ether proceeds via an SN2 mechanism, displacing chloride with retention of configuration. Alternatively, organozinc reagents (e.g., cyclohexylzinc iodide) in the presence of Cu(I) catalysts enable cross-coupling under milder conditions.
Example Protocol:
-
Substrate: 5-Chloromethyl-morpholin-3-one (1.0 equiv)
-
Reagent: Cyclohexylmagnesium bromide (1.2 equiv)
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature
Asymmetric Synthesis Using Chiral Catalysts
Enantioselective synthesis ensures the R configuration at the 5-position. Chiral phosphoric acids or transition-metal catalysts facilitate asymmetric induction during key bond-forming steps.
Catalytic Asymmetric Epoxidation
Cyclohexene oxide derivatives are synthesized using Sharpless asymmetric epoxidation, followed by ring-opening with ammonia or hydroxylamine. For instance, (R,R)-Jacobsen’s catalyst enables the epoxidation of cyclohexenyl glycidol, which is subsequently reacted with glycolic acid to form the morpholinone ring.
Stereochemical Outcomes:
-
Enantiomeric Excess (ee): >90% (achieved in analogous epoxidations)
-
Catalyst Loading: 5–10 mol%
-
Reaction Time: 24–48 hours
Reductive Amination and Cyclization Strategies
Reductive amination of keto intermediates with cyclohexylamine derivatives offers a flexible route. For example, 5-keto-morpholin-3-one is treated with cyclohexylamine and sodium cyanoborohydride to form the corresponding secondary amine, which undergoes acid-catalyzed cyclization.
Protocol Overview
-
Step 1: Condensation of 5-keto-morpholin-3-one with cyclohexylamine in methanol.
-
Step 2: Reduction with NaBH₃CN at pH 5–6.
-
Step 3: Cyclization via trifluoroacetic acid (TFA) in toluene under reflux.
Optimized Parameters:
-
Cyclization Agent: TFA (2.0 equiv)
-
Solvent: Toluene
Comparative Analysis of Methods
Challenges and Mitigation Strategies
-
Stereochemical Purity: Asymmetric catalysis (Method 3) outperforms resolution-free routes but requires specialized ligands. Resolution via diastereomeric salt formation using tartaric acid derivatives is an alternative.
-
Ring-Closure Efficiency: Cyclization steps (Methods 1 and 4) benefit from polar aprotic solvents like DMF or NMP, which stabilize transition states.
-
Functional Group Compatibility: Protecting groups (e.g., tert-butoxycarbonyl) may be necessary to prevent side reactions during nucleophilic substitutions .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for volatile organic compounds. Wear nitrile gloves and chemical-resistant lab coats. Conduct all reactions in fume hoods with secondary containment trays. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
